Rubidium carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

584-09-8 |

|---|---|

Molecular Formula |

CH2O3Rb |

Molecular Weight |

147.493 g/mol |

IUPAC Name |

rubidium(1+);carbonate |

InChI |

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

CVDTXIRZVNJRRD-UHFFFAOYSA-N |

SMILES |

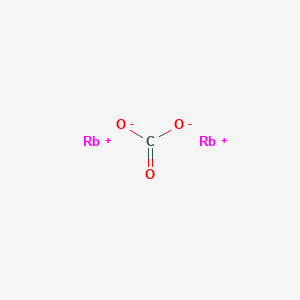

C(=O)([O-])[O-].[Rb+].[Rb+] |

Canonical SMILES |

C(=O)(O)O.[Rb] |

Other CAS No. |

584-09-8 |

Pictograms |

Irritant |

Synonyms |

Dirubidium carboxide |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Rubidium Carbonate from Rubidium Hydroxide (B78521)

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (Rb₂CO₃) from rubidium hydroxide (RbOH). It details the core chemical principles, experimental methodologies, and relevant quantitative data for the laboratory-scale preparation of this important inorganic compound. The primary synthesis route discussed is the direct carbonation of an aqueous rubidium hydroxide solution, a method favored for its straightforwardness and high yield potential. An alternative method involving ammonium (B1175870) carbonate is also presented. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and other fields where high-purity this compound is required.

Introduction

This compound is a white, crystalline, and highly hygroscopic solid with significant applications in various scientific and industrial domains.[1][2] It serves as a crucial precursor for the synthesis of other rubidium compounds, in the manufacturing of specialty glasses and ceramics, and as a catalyst in certain organic reactions.[1] In the context of drug development and biomedical research, rubidium-containing compounds are explored for various therapeutic applications, making the reliable synthesis of high-purity rubidium salts like this compound a fundamental requirement.

This guide focuses on the synthesis of this compound from rubidium hydroxide, a common and efficient laboratory method. The reaction is based on the neutralization of the strong base, rubidium hydroxide, with the weak acid, carbonic acid (formed from the dissolution of carbon dioxide in water).

Chemical Principles

The primary reaction for the synthesis of this compound from rubidium hydroxide is a neutralization reaction. When carbon dioxide (CO₂) gas is bubbled through an aqueous solution of rubidium hydroxide, it dissolves to form carbonic acid (H₂CO₃) in situ. The carbonic acid then reacts with the rubidium hydroxide in a two-step process to first form rubidium bicarbonate (RbHCO₃) and subsequently this compound.

The overall balanced chemical equation for the complete neutralization is:

2RbOH (aq) + CO₂ (g) → Rb₂CO₃ (aq) + H₂O (l) [1]

Rubidium hydroxide is a strong base and readily absorbs atmospheric carbon dioxide, making it essential to handle it in an inert atmosphere to prevent premature carbonation.[3]

Quantitative Data

The following tables summarize the key physical and chemical properties of the reactant and the product.

Table 1: Properties of Rubidium Hydroxide (RbOH)

| Property | Value |

| Molar Mass | 102.475 g/mol |

| Appearance | Colorless, hygroscopic solid |

| Melting Point | 301 °C |

| Solubility in Water | 100 g/100 mL at 15 °C[3] |

Table 2: Properties of this compound (Rb₂CO₃)

| Property | Value |

| Molar Mass | 230.945 g/mol [4] |

| Appearance | White, very hygroscopic powder[4] |

| Melting Point | 837 °C[4] |

| Boiling Point | Decomposes at 900 °C[4] |

| Solubility in Water | 4500 g/L at 20 °C[4] |

Experimental Protocols

Two primary methods for the synthesis of this compound from rubidium hydroxide are detailed below.

Method 1: Direct Carbonation with Carbon Dioxide Gas

This is the most direct method for synthesizing this compound from rubidium hydroxide.

Materials:

-

Rubidium hydroxide (RbOH)

-

Deionized water

-

Carbon dioxide (CO₂) gas, high purity

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Schlenk line or glove box for inert atmosphere handling

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Gas dispersion tube (fritted glass)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

-

Drying oven or desiccator

Procedure:

-

Preparation of Rubidium Hydroxide Solution: In an inert atmosphere, prepare a solution of rubidium hydroxide by dissolving a known mass of RbOH in deionized water. A concentration of 1-2 M is a reasonable starting point. The dissolution of rubidium hydroxide is highly exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reaction Setup: Assemble the reaction vessel with a magnetic stir bar, a gas inlet connected to the CO₂ cylinder via a gas dispersion tube, and a gas outlet. Ensure all connections are secure.

-

Carbonation: While stirring the rubidium hydroxide solution, slowly bubble high-purity carbon dioxide gas through the solution. Monitor the pH of the reaction mixture periodically. The pH will gradually decrease from a highly basic value as the hydroxide is neutralized. The reaction is complete when the pH stabilizes in the alkaline range indicative of carbonate formation (approximately pH 11-12).

-

Crystallization: Once the reaction is complete, transfer the this compound solution to a crystallization dish. The product can be isolated by slow evaporation of the solvent in a fume hood or by controlled concentration using a rotary evaporator followed by cooling to induce crystallization.

-

Isolation and Purification: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the purified crystals in an oven at a temperature below the decomposition point (e.g., 100-120 °C) or in a desiccator over a suitable drying agent to obtain the anhydrous this compound.

Method 2: Reaction with Ammonium Carbonate

An alternative method involves the use of ammonium carbonate as the carbonate source.[2][4]

Materials:

-

Rubidium hydroxide (RbOH)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

-

Drying oven or desiccator

Procedure:

-

Preparation of Solutions: Prepare an aqueous solution of rubidium hydroxide. Separately, prepare a saturated solution of ammonium carbonate in deionized water.

-

Reaction: Slowly add the ammonium carbonate solution to the rubidium hydroxide solution with constant stirring. The reaction will produce this compound and ammonia (B1221849) gas.

-

Evaporation and Decomposition: Gently heat the reaction mixture to drive off the ammonia gas and concentrate the solution. Continue heating until the evolution of ammonia ceases. The solution can then be transferred to a rotary evaporator to remove the remaining water.[2]

-

Crystallization and Purification: The resulting solid is this compound. For higher purity, the solid can be redissolved in a minimum amount of hot deionized water and recrystallized by cooling.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in Method 1.

Visualizations

Chemical Reaction Pathway

Caption: Synthesis of this compound from Rubidium Hydroxide.

Experimental Workflow for Direct Carbonation

Caption: Workflow for the Direct Carbonation Method.

Purification and Isolation Logic

Caption: Decision Flow for Purification and Isolation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Rubidium Carbonate (CAS 584-09-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound (CAS 584-09-8), with a focus on its relevance to research and development.

Core Properties

This compound (Rb₂CO₃) is a white, crystalline, and highly hygroscopic solid. It is a stable salt, readily soluble in water, and serves as a primary commercial form of rubidium.[1][2] Its strong basicity and thermal stability make it a valuable reagent in various chemical transformations.[3][4]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and process development applications.

| Property | Value | References |

| Chemical Formula | Rb₂CO₃ | [2] |

| CAS Number | 584-09-8 | [2] |

| Molecular Weight | 230.945 g/mol | [2] |

| Appearance | White, hygroscopic powder or colorless monoclinic crystals | [1][5] |

| Melting Point | 837 °C | [2] |

| Boiling Point | Decomposes above 900 °C | [1][2] |

| Solubility in Water | 4500 g/L at 20 °C | [2] |

| pH | ~11.7 (50 g/L solution at 20 °C) | [4] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6]

| Hazard Statement | GHS Code | Precautionary Statement | GHS Code |

| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| Causes serious eye irritation | H319 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

| May cause respiratory irritation | H335 | Avoid breathing dust. | P261 |

Due to its hygroscopic nature, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, as well as its application in organic synthesis.

Synthesis of this compound

Method 1: From Rubidium Hydroxide (B78521)

This is a common laboratory-scale synthesis method.

-

Reaction: 2 RbOH + CO₂ → Rb₂CO₃ + H₂O[3]

-

Protocol:

-

Prepare a concentrated aqueous solution of rubidium hydroxide (RbOH).

-

In a well-ventilated fume hood, bubble a stream of carbon dioxide (CO₂) gas through the RbOH solution with continuous stirring. The reaction is exothermic.

-

Continue bubbling CO₂ until the solution is saturated and the pH drops, indicating the formation of the carbonate.

-

Transfer the resulting solution to an evaporating dish and heat gently to concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted rubidium hydroxide.

-

Dry the purified crystals in a desiccator over a suitable drying agent to prevent moisture absorption.

-

Method 2: From Rubidium Sulfate (B86663) (via Barium Hydroxide)

This method is used to prepare rubidium hydroxide, which can then be carbonated as described above.

-

Reaction: Rb₂SO₄ + Ba(OH)₂ → 2 RbOH + BaSO₄(s)[9]

-

Protocol:

-

Prepare equimolar aqueous solutions of rubidium sulfate (Rb₂SO₄) and barium hydroxide (Ba(OH)₂).

-

Slowly add the barium hydroxide solution to the rubidium sulfate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

-

Allow the reaction to proceed to completion, then separate the barium sulfate precipitate by gravity or vacuum filtration.

-

The resulting filtrate is an aqueous solution of rubidium hydroxide, which can be converted to this compound by following the protocol in Method 1.

-

Purification by Recrystallization

For high-purity applications, commercial or synthesized this compound can be further purified.

-

Protocol:

-

In a beaker, dissolve the impure this compound in a minimum amount of hot deionized water with stirring.[10][11]

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.[10]

-

Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any insoluble impurities.[10]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.[11]

-

To maximize yield, place the beaker in an ice bath to complete the crystallization process.[11]

-

Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold deionized water.

-

Dry the crystals thoroughly in a desiccator or a vacuum oven at low heat.

-

Quantitative Analysis by Acid-Base Titration

The purity of synthesized this compound can be determined by back titration.

-

Principle: A known excess of a strong acid (e.g., HCl) is added to dissolve the this compound. The unreacted acid is then titrated with a standardized strong base (e.g., NaOH) to determine the amount of acid that reacted with the carbonate.[12][13]

-

Reaction: Rb₂CO₃ + 2 HCl → 2 RbCl + H₂O + CO₂

-

Protocol:

-

Accurately weigh a sample of the dried this compound and dissolve it in a known excess volume of standardized hydrochloric acid (e.g., 0.1 M HCl) in an Erlenmeyer flask.

-

Gently heat the solution to boiling to expel all dissolved CO₂, which can interfere with the endpoint determination.[14]

-

Cool the solution to room temperature and add a few drops of a suitable indicator (e.g., phenolphthalein (B1677637) or methyl orange).[12]

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the indicator endpoint is reached.[15]

-

Calculate the moles of HCl that reacted with the this compound and, subsequently, the purity of the sample.

-

Application in N-Arylation of Indoles

This compound can be used as a base in palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination.

-

Protocol (General):

-

To an oven-dried reaction vessel, add the indole (B1671886) (1.0 equiv.), aryl halide (1.2 equiv.), and this compound (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%).[16]

-

Add anhydrous solvent (e.g., toluene (B28343) or dioxane) via syringe.

-

Heat the reaction mixture at the specified temperature (typically 80-110 °C) with stirring for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

Key Applications in Research and Drug Development

This compound's primary utility in a research setting stems from its properties as a strong, non-nucleophilic base and as a precursor for other rubidium salts.

-

Organic Synthesis: It is widely employed as a base in various organic reactions, including esterification, alkylation, and deprotection.[3] It is particularly useful in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

-

Precursor for Rubidium Compounds: It serves as a starting material for the synthesis of other rubidium salts (e.g., rubidium chloride, rubidium bromide) and rubidium metal itself.[1][17]

-

Catalysis: It can act as a catalyst or a catalyst promoter in certain reactions, such as in the synthesis of short-chain alcohols from syngas.[2][17]

-

Specialty Glass and Ceramics: In materials science, it is used as an additive in the manufacturing of specialty glasses and ceramics to enhance stability, durability, and reduce electrical conductivity.[3][4]

While not directly involved in biological signaling pathways, its role in the synthesis of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, is significant.[6][18][19] The pyrazolopyrimidine core of Ibrutinib and related compounds is often constructed using cross-coupling reactions where an alkali carbonate is a crucial base.[18]

Mandatory Visualizations

Synthesis and Application Workflows

The following diagrams illustrate key logical and experimental workflows involving this compound.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. nanokar.com [nanokar.com]

- 4. benchchem.com [benchchem.com]

- 5. Rubidium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 6. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. rubidium hydroxide [chembk.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. web.williams.edu [web.williams.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 17. The Industrial Preparation of Rubidium_Chemicalbook [chemicalbook.com]

- 18. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]

- 19. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Rubidium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium carbonate (Rb₂CO₃) is a key inorganic compound of rubidium, valued for its stability and high solubility in water.[1][2] It serves as a primary commercial form of rubidium and a crucial precursor in the synthesis of other rubidium salts and the elemental metal itself.[1][3][4] Its utility extends to specialized applications, including the manufacturing of high-performance glass and fiber optics, where it enhances stability and durability while reducing electrical conductivity.[2][5][6] Furthermore, this compound finds use as a catalyst in certain organic reactions.[2] This guide provides an in-depth overview of its physical and chemical properties, supported by experimental protocols and structured data for ease of reference.

Physical Properties of this compound

This compound typically appears as a white, odorless, and very hygroscopic crystalline powder.[1][5][7] It possesses a monoclinic crystal structure.[3][4] Due to its hygroscopic nature, it readily absorbs moisture from the air, necessitating storage in dry, sealed containers to maintain its integrity.[5]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy comparison.

| Property | Value | References |

| Molecular Formula | Rb₂CO₃ | [1][8] |

| Molecular Weight | 230.945 g/mol | [1][8][9] |

| Appearance | White, hygroscopic powder/colorless monoclinic crystals | [1][7][10] |

| Melting Point | 837 °C (1110 K) | [1][2][5] |

| Boiling Point | Decomposes at 900 °C (1170 K) | [1][3][5] |

| Density | 3.2 g/cm³ | [11] |

| Solubility in Water | 4500 g/L at 20°C | [1][5] |

| pH of Aqueous Solution | ~11.7 (50 g/L solution at 20°C) | [3][5] |

Chemical Properties and Reactivity

This compound is a stable, basic salt.[2][7] Its chemical behavior is characterized by its reactions with acids, thermal decomposition at elevated temperatures, and its dissociation in aqueous solutions.

Reaction with Acids

As a typical carbonate, this compound reacts with acids to produce a corresponding rubidium salt, water, and carbon dioxide gas.[7][12] This neutralization reaction is exothermic.[12] For example, the reaction with hydrochloric acid proceeds as follows:

Rb₂CO₃(s) + 2HCl(aq) → 2RbCl(aq) + H₂O(l) + CO₂(g)[7][13]

Similarly, its reaction with perchloric acid yields rubidium perchlorate, water, and carbon dioxide.[14]

Thermal Decomposition

This compound is thermally stable up to high temperatures, melting at 837°C.[1] It begins to decompose upon further heating, particularly above 900°C, yielding rubidium oxide and carbon dioxide.[1][3][15]

Rb₂CO₃(s) → Rb₂O(s) + CO₂(g)[3][15]

Aqueous Solution Chemistry

In an aqueous environment, this compound, being highly soluble, dissociates into its constituent ions: two rubidium cations (Rb⁺) and one carbonate anion (CO₃²⁻).[6][16]

Rb₂CO₃(s) + H₂O(l) → 2Rb⁺(aq) + CO₃²⁻(aq)

The carbonate ion subsequently reacts with water in a hydrolysis reaction, producing bicarbonate ions (HCO₃⁻) and hydroxide (B78521) ions (OH⁻), which accounts for the alkaline nature of the solution.[5]

CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq)

Spectroscopic Properties

While detailed spectroscopic analyses specific to this compound are not extensively published, data for related compounds and general principles of carbonate spectroscopy are informative.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonate ion (CO₃²⁻). These typically include a strong, broad band around 1410-1450 cm⁻¹ (asymmetric stretching), a sharp band near 860-880 cm⁻¹ (out-of-plane bending), and a band around 690-700 cm⁻¹ (in-plane bending).

-

Raman Spectroscopy : Raman spectra of carbonates are characterized by a very strong peak corresponding to the symmetric stretching mode of the carbonate ion, typically found around 1080-1090 cm⁻¹.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Rubidium possesses two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb.[19] Both are quadrupolar nuclei, which generally results in broad spectral lines. ⁸⁷Rb is often preferred due to its higher sensitivity and narrower line widths.[19] Solid-state NMR studies of various inorganic rubidium salts have been conducted, providing insights into the local environment of the rubidium cations.[15][20]

Experimental Protocols

The following sections outline generalized methodologies for determining some of the key properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid inorganic compound.[10][11][21]

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[21]

-

Heating : The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point.[10]

-

Observation : The temperature range is recorded from the point at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[11]

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of an inorganic salt in water.[7][22]

-

Preparation of Saturated Solution : An excess amount of this compound is added to a known volume of deionized water in a flask at a constant temperature (e.g., 20°C).

-

Equilibration : The mixture is stirred or agitated for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Separation : The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis : A known volume of the clear, saturated solution is carefully removed. The mass of the dissolved this compound is determined by evaporating the solvent and weighing the residue.

-

Calculation : The solubility is calculated in grams of solute per liter of solvent.

Reaction with Acid and Confirmation of Carbon Dioxide

This protocol describes a typical experiment to demonstrate the reactivity of a carbonate with an acid and to identify the gaseous product.[1][5][23]

-

Reaction Setup : A small amount (e.g., 1 gram) of this compound is placed in a test tube. A delivery tube is fitted to this test tube via a stopper, with the other end of the tube placed into a second test tube containing limewater (calcium hydroxide solution).[1][9]

-

Acid Addition : A dilute acid (e.g., 2M HCl) is carefully added to the test tube containing the this compound.

-

Observation : The production of a gas (effervescence) is observed in the first test tube. The gas is bubbled through the limewater.

-

Confirmation : A milky white precipitate (calcium carbonate) forming in the limewater confirms that the evolved gas is carbon dioxide.[1][5]

Conclusion

This compound is a versatile and important inorganic compound with well-defined physical and chemical properties. Its high stability, strong basicity, and excellent water solubility make it a valuable material in both industrial and research settings. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe application in the fields of materials science, catalysis, and chemical synthesis.

References

- 1. embibe.com [embibe.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Carbonic acid, rubidium salt (1:2) | CO3Rb2 | CID 11431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(584-09-8) IR Spectrum [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 15. Rb-87 Dynamic-Angle Spinning Nmr-Spectroscopy of Inorganic Rubidium Salts | Pines Lab [pines.berkeley.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. (Rb) Rubidium NMR [chem.ch.huji.ac.il]

- 20. Rubidium-85 and rubidium-87 NMR references [pascal-man.com]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. chem.ws [chem.ws]

- 23. youtube.com [youtube.com]

A Technical Guide to the Solubility of Rubidium Carbonate in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of rubidium carbonate (Rb₂CO₃) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise solubility data is crucial.

Executive Summary

This compound is a white, crystalline solid that exhibits high solubility in aqueous solutions and limited solubility in most organic solvents. Its hygroscopic nature necessitates careful handling and storage to ensure the accuracy of experimental results. This guide presents quantitative solubility data in a structured format, details common experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and selected organic solvents.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Concentration (mol/L) |

| 0 | 234.7[1] | 10.16 |

| 20 | 450 (equivalent to 4500 g/L)[2][3][4][5][6][7] | 19.48 |

| 25 | 249.3[1] | 10.79 |

| 40 | 296.5[1] | 12.83 |

| 50 | 301.1[1] | 13.03 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Absolute Ethanol | 20 | 0.74[1] |

| Methanol | 23.3 | 24.9[1] |

| General "Alcohol" | Not Specified | Insoluble[2][8][9][10] |

| Dipolar Aprotic Solvents (e.g., DMF, Acetonitrile, THF) | Not Specified | Not appreciably soluble[11] |

Physicochemical Properties Influencing Solubility

This compound is a stable, white powder or colorless monoclinic crystal.[2][9] It is extremely hygroscopic, readily absorbing moisture from the atmosphere.[2][4][9] This property is critical to consider during handling and storage to prevent the formation of hydrates, which can alter its solubility characteristics. The compound is highly soluble in water, dissociating into rubidium (Rb⁺) and carbonate (CO₃²⁻) ions.[12] In contrast, its solubility in organic solvents, including alcohols, is generally low.[2][8][9][10]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, general and well-established methods for inorganic salts are applicable. The following sections describe common methodologies.

Isothermal Equilibrium (Shake-Flask) Method

This is a conventional and accurate method for determining thermodynamic solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., deionized water or an organic solvent) in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. This step must be performed at the same constant temperature to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid this compound is measured.[8][12]

-

Titrimetric Analysis: The carbonate concentration can be determined by acid-base titration.

-

Ion-Selective Electrodes: A rubidium ion-selective electrode can be used to determine the Rb⁺ concentration.

-

Inductively Coupled Plasma (ICP) Spectroscopy: This technique can be used to accurately measure the concentration of rubidium in the solution.

-

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Preparation: A mixture of a known mass of this compound and a known mass of the solvent is prepared in a sealed container equipped with a thermometer and a means of observing the solid phase (e.g., a clear glass vessel).

-

Heating: The mixture is heated at a controlled rate while being continuously stirred. The temperature at which the last crystal of the solid dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling (Optional but Recommended): The clear solution is then cooled at a controlled rate, and the temperature at which the first crystals reappear is noted. The heating and cooling cycles can be repeated to ensure accuracy.

-

Data Analysis: By repeating this procedure with different known concentrations of this compound, a solubility curve (solubility versus temperature) can be constructed.

General Protocol for Organic Solvents

The determination of solubility in organic solvents follows a similar principle to the isothermal equilibrium method.

Methodology:

-

A known mass of this compound is placed in a test tube or vial.

-

The organic solvent is added incrementally with vigorous shaking or stirring after each addition.

-

The process is continued until the solid is completely dissolved.

-

The total volume or mass of the solvent required to dissolve the known mass of the solute is recorded, from which the solubility can be calculated. It is crucial to maintain a constant temperature throughout the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: A generalized workflow for determining the solubility of a salt via the isothermal equilibrium method.

Conclusion

The data and methodologies presented in this technical guide provide a foundational understanding of the solubility of this compound. Its high solubility in water and contrasting low solubility in organic solvents are key characteristics that dictate its applications in various scientific and industrial processes. The provided experimental protocols offer a starting point for researchers to accurately determine solubility in their specific systems of interest. Careful consideration of the compound's hygroscopic nature is paramount for obtaining reliable and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]

- 8. pharmajournal.net [pharmajournal.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomus.edu.iq [uomus.edu.iq]

Unveiling the Crystalline Architecture of Rubidium Carbonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of rubidium carbonate (Rb₂CO₃), a compound of significant interest in various scientific and industrial applications, including specialty glass manufacturing and catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state properties of this inorganic salt.

Executive Summary

This compound crystallizes in a monoclinic system at ambient conditions, characterized by the space group P2₁/c. This guide details the lattice parameters, atomic coordinates, and coordination environment of this stable phase. Furthermore, it delves into the polymorphic nature of this compound, which transitions to different crystal systems at elevated temperatures. The experimental protocols for determining these crystallographic features, primarily through X-ray diffraction, are also outlined to provide a complete picture for researchers in the field.

Crystal Structure of this compound

At room temperature, this compound presents as a colorless crystalline solid with a monoclinic crystal structure.[1][2][3][4][5] The fundamental building block of this structure consists of rubidium cations (Rb⁺) and carbonate anions (CO₃²⁻) arranged in a highly ordered, repeating three-dimensional lattice.

The carbonate ions adopt a trigonal planar geometry, with the carbon atom at the center bonded to three oxygen atoms.[6] The rubidium ions are coordinated to several oxygen atoms from the surrounding carbonate groups. Specifically, there are two distinct coordination environments for the rubidium cations. One Rb⁺ ion is bonded to six oxygen atoms, forming a distorted octahedron, while the other is coordinated to eight oxygen atoms.[6]

Polymorphism

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. While the stable phase at ambient temperature is monoclinic (γ-Rb₂CO₃), it undergoes phase transitions to a β-phase with an orthorhombic crystal system (space group Pnma) and an α-phase with a hexagonal crystal system (space group P6₃/mmc) at higher temperatures.

Lattice Parameters

The precise dimensions of the unit cell, the smallest repeating unit of a crystal lattice, are defined by the lattice parameters. For the monoclinic phase of this compound, these parameters have been determined with high accuracy.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.86 Å |

| b | 10.03 Å |

| c | 7.41 Å |

| α | 90.00° |

| β | 98.43° |

| γ | 90.00° |

| Unit Cell Volume | 430.43 ų |

Table 1: Lattice parameters for the monoclinic phase of this compound.[6]

Experimental Determination of Crystal Structure

The crystallographic data of this compound are primarily determined using X-ray diffraction (XRD) techniques, with powder X-ray diffraction being a common method for this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of rubidium hydroxide (B78521) with ammonium (B1175870) carbonate.[7]

-

Reaction: An aqueous solution of rubidium hydroxide (RbOH) is reacted with a solution of ammonium carbonate ((NH₄)₂CO₃).

-

Precipitation: this compound, being less soluble, precipitates out of the solution.

-

Purification: The resulting precipitate is then filtered, washed, and dried to obtain pure this compound crystals suitable for analysis.

Another preparative route involves passing carbon dioxide gas through a solution of rubidium hydroxide.[3]

X-ray Diffraction (XRD) Analysis

The determination of the crystal structure and lattice parameters is achieved through the analysis of the diffraction pattern produced when X-rays interact with the crystalline sample.

-

Sample Preparation: A finely ground powder of the synthesized this compound is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). For studies of polymorphism, this is often performed at various temperatures.

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a unique fingerprint of the crystal structure. The experimental pattern is compared to a calculated pattern generated from a theoretical crystal structure model. The structural model is then refined using the Rietveld method to obtain the best possible fit to the experimental data. This refinement process yields the precise lattice parameters, atomic positions, and other structural details.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the experimental determination of the crystal structure of this compound.

Caption: Experimental workflow for determining the crystal structure of Rb₂CO₃.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Crystal Structure and Topological Aspects of the High-Temperature Phases of the Alkali-metal Oxalates M-2 C2O4(M= K,Rb, Cs) (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures and topological aspects of the high-temperature phases and decomposition products of the alkali-metal oxalates M2[C2O4] (M=K, Rb, Cs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fkf.mpg.de [fkf.mpg.de]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Rubidium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous rubidium carbonate (Rb₂CO₃) is a chemical compound with significant applications across various scientific and industrial fields, including in the synthesis of pharmaceuticals and advanced materials. A critical, yet often overlooked, property of this salt is its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopicity of anhydrous this compound, detailing its interaction with atmospheric moisture, the implications for its handling and use, and the experimental protocols for its characterization.

Understanding Hygroscopicity in the Context of Anhydrous this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption. Anhydrous this compound is classified as an extremely hygroscopic material, meaning it readily absorbs moisture from the air.[1][2][3][4][5] This property is primarily due to the strong affinity of the rubidium and carbonate ions for water molecules.

When exposed to a humid environment, anhydrous this compound will sorb water vapor, leading to the formation of a hydrated state and eventually, if the ambient humidity is sufficiently high, deliquescence, where the solid dissolves in the absorbed water to form a saturated aqueous solution. This transformation can significantly impact the material's physical and chemical properties, including its crystal structure, particle size, flowability, and reactivity. For researchers and professionals in drug development, understanding and controlling the hygroscopic behavior of this compound is crucial for ensuring product quality, stability, and performance.

Physicochemical Properties and Interaction with Water

Anhydrous this compound is a white, crystalline powder that is highly soluble in water.[1][4][5] The interaction with water is not a chemical reaction in the sense of forming new covalent bonds, but rather a process of dissolution and solvation. In the presence of water, the ionic lattice of this compound dissociates into its constituent ions, Rb⁺ and CO₃²⁻.

The overall process can be represented as:

Rb₂CO₃(s) + H₂O(l) ⇌ 2Rb⁺(aq) + CO₃²⁻(aq)

The carbonate ion, being the conjugate base of a weak acid (bicarbonate), will hydrolyze in water to produce hydroxide (B78521) ions, resulting in an alkaline solution. This basic nature is an important consideration in many of its applications.

Quantitative Analysis of Hygroscopicity

To quantify the hygroscopic nature of a substance like anhydrous this compound, several experimental techniques can be employed. The data obtained from these methods are essential for determining appropriate storage conditions, packaging, and formulation strategies.

Data Presentation: Comparative Hygroscopicity of Alkali Metal Carbonates

| Alkali Metal Carbonate | Formula | Critical Relative Humidity (CRH) at 30°C (%) | Notes |

| Lithium Carbonate | Li₂CO₃ | - | Generally considered the least hygroscopic of the group. |

| Sodium Carbonate | Na₂CO₃ | 85 (for conversion to NaHCO₃) | Deliquescence occurs at a higher humidity.[6] |

| Potassium Carbonate | K₂CO₃ | 43 | A saturated solution of potassium carbonate will maintain a relative humidity of approximately 43%.[7] |

| This compound | Rb₂CO₃ | Data not available | Known to be extremely hygroscopic. [1][2][3][4][5] |

| Cesium Carbonate | Cs₂CO₃ | - | Generally considered to be very hygroscopic. |

Note: The table will be updated as more specific quantitative data for this compound and other alkali metal carbonates becomes available.

Experimental Protocols for Hygroscopicity Determination

Detailed and standardized experimental protocols are crucial for accurately characterizing the hygroscopic properties of materials. The following are key methods applicable to the study of anhydrous this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of controlled relative humidity (RH) at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a predefined threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, and the mass change is again recorded at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium water content against the relative humidity generates a moisture sorption-desorption isotherm.

Gravimetric Analysis (Static Method)

This traditional method involves exposing a sample to a series of controlled humidity environments created by saturated salt solutions in desiccators.

Methodology:

-

Sample Preparation: Pre-weighed samples of anhydrous this compound are placed in weighing bottles.

-

Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known, constant relative humidity.

-

Equilibration: The open weighing bottles containing the samples are placed in the desiccators. The samples are periodically weighed until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Analysis: The weight gain at each relative humidity is calculated and used to construct a moisture sorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the absolute amount of water absorbed by a hygroscopic material.

Methodology:

-

Sample Preparation: A known mass of anhydrous this compound that has been exposed to a specific relative humidity for a defined period is introduced into the titration vessel of the Karl Fischer titrator.

-

Titration: The sample is dissolved in a suitable solvent (e.g., anhydrous methanol), and the Karl Fischer reagent, which contains iodine, is added. The iodine reacts stoichiometrically with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The amount of Karl Fischer reagent consumed is used to calculate the mass of water in the sample, which is then expressed as a percentage of the total sample mass.

Visualizing the Hygroscopic Process and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the processes and workflows related to the hygroscopic nature of anhydrous this compound.

References

- 1. seniorchem.com [seniorchem.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Revising the hygroscopicity of inorganic sea salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 584-09-8 [m.chemicalbook.com]

- 6. surfacesciencewestern.com [surfacesciencewestern.com]

- 7. ijmer.com [ijmer.com]

In-Depth Technical Guide to the Thermal Decomposition of Rubidium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of rubidium carbonate (Rb₂CO₃), a compound of significant interest in various scientific and industrial applications. This document outlines the key thermal properties, a detailed experimental protocol for determining the decomposition temperature, and the fundamental chemical transformations involved.

Thermal Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water. Its thermal stability is a critical parameter in applications such as specialty glass manufacturing, catalysis, and as a starting material for the synthesis of other rubidium compounds.

The thermal decomposition of this compound involves the breakdown of the compound into rubidium oxide (Rb₂O) and carbon dioxide (CO₂). The balanced chemical equation for this reaction is:

Rb₂CO₃(s) → Rb₂O(s) + CO₂(g)

The temperature at which this decomposition occurs is a key indicator of the compound's thermal stability. Various studies have reported the decomposition temperature of this compound, often in conjunction with its melting point. The data suggests that the decomposition process initiates at or near the melting point of the substance.

Quantitative Data Summary

The following table summarizes the reported melting and decomposition temperatures for this compound from various sources.

| Parameter | Temperature (°C) | Temperature (K) | Notes |

| Melting Point | 837 | 1110 | |

| Boiling Point | 900 (decomposes) | 1170 | Decomposition occurs at the boiling point.[1] |

| Decomposition Temperature | 835 | 1108 | Stated as the decomposition temperature.[2] |

| Decomposition Temperature | 837 | 1110 | Reported as the temperature at which it decomposes.[3] |

| Stability Range | 400 - 700 | 673 - 973 | Stable as an intermediate product in the thermal decomposition of rubidium acetate.[4] |

| Decomposition to Rb₂O | ≥ 900 | ≥ 1173 | Complete decomposition to rubidium oxide observed at this temperature.[4] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique for determining the thermal stability and decomposition temperature of materials. The following protocol provides a detailed methodology for the thermal analysis of this compound.

Objective

To determine the thermal decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of reaching at least 1000°C.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Sample pans (e.g., platinum or alumina).

-

Analytical balance for sample weighing.

-

This compound (Rb₂CO₃) powder, high purity.

-

Spatula.

Experimental Procedure

-

Sample Preparation:

-

Ensure the this compound sample is in a fine, homogeneous powder form.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.

-

-

Instrument Setup:

-

Place the sample pan securely on the TGA balance mechanism.

-

Close the furnace and begin purging with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.

-

Set the temperature program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp the temperature from the starting temperature to a final temperature of at least 1000°C. A typical heating rate is 10°C/min.

-

-

-

Data Collection:

-

Initiate the TGA run.

-

The instrument will continuously record the sample mass as a function of temperature.

-

Data Analysis

-

Generate a Thermogram: Plot the percentage of mass loss on the y-axis against the temperature on the x-axis.

-

Determine the Onset Temperature of Decomposition: This is the temperature at which a significant mass loss begins. It can be determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Identify the Decomposition Temperature: This is often reported as the temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the derivative thermogravimetric (DTG) curve.

-

Calculate the Mass Loss: The total percentage of mass loss should correspond to the theoretical mass loss of carbon dioxide from this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for determining the thermal decomposition temperature of this compound using thermogravimetric analysis.

Caption: Workflow for TGA analysis of this compound.

References

A Comprehensive Technical Guide to the Natural Occurrence and Sources of Rubidium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium, a rare alkali metal, and its compounds, particularly rubidium carbonate (Rb₂CO₃), are of increasing interest in various high-technology fields, including biomedical research and specialty glass manufacturing. This technical guide provides an in-depth exploration of the natural occurrence of rubidium and the primary sources from which this compound is derived. It details the geological distribution of rubidium-containing minerals and the concentration of rubidium in various brines. Furthermore, this guide presents detailed experimental protocols for the extraction and separation of rubidium from these natural sources, with a focus on the methodologies leading to the production of this compound. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the processes involved.

Natural Occurrence of Rubidium

Rubidium is a relatively abundant element in the Earth's crust, with an average concentration of approximately 90 parts per million, making it more common than elements like copper and zinc.[1] Despite its relative abundance, rubidium does not form its own distinct minerals. Instead, it is typically found as a substitute for potassium in various minerals due to their similar ionic radii and chemical properties.[2] Rubidium also occurs in trace amounts in seawater and various geothermal and salt lake brines.

Mineral Sources

The primary mineral sources of rubidium are lithium and cesium minerals, where it is recovered as a byproduct.[3][4] The most significant rubidium-bearing minerals include:

-

Lepidolite (B1170510): A lithium-rich mica, lepidolite is the main commercial source of rubidium.[3] Its rubidium content, in the form of rubidium oxide (Rb₂O), typically ranges from 0.3% to 3.5%.[4]

-

Pollucite: A cesium-aluminum silicate (B1173343) mineral, pollucite can contain significant quantities of rubidium.[3]

-

Zinnwaldite: A lithium-iron mica, zinnwaldite is another notable source of rubidium.[3][4]

-

Carnallite and Leucite: These potassium-bearing minerals can also contain trace amounts of rubidium.[3][4]

Brine Sources

Rubidium is also found in various aqueous sources, often in conjunction with other valuable elements like lithium and potassium.

-

Seawater: The average concentration of rubidium in seawater is approximately 120-125 µg/L.[5]

-

Geothermal and Salt Lake Brines: Certain geothermal and salt lake brines have significantly higher concentrations of rubidium. For instance, brines in the Salar de Atacama in Chile and the Caidam Basin in China are known to contain economically interesting levels of rubidium.[2] The concentration in these brines can vary widely, from a few milligrams per liter to higher concentrations in specific locations.[5]

Quantitative Analysis of Rubidium in Natural Sources

The concentration of rubidium varies considerably among different natural sources. The following tables summarize the quantitative data on rubidium content in key minerals and brines.

Table 1: Rubidium Content in Primary Mineral Sources

| Mineral | Chemical Formula | Typical Rubidium Oxide (Rb₂O) Content (%) |

| Lepidolite | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ | 0.3 - 3.5[4] |

| Pollucite | (Cs,Na)₂(Al₂Si₄O₁₂)·2H₂O | Often associated with cesium, with significant Rb content[3] |

| Zinnwaldite | KLiFeAl(AlSi₃)O₁₀(F,OH)₂ | Notable rubidium content[3] |

| Microcline | KAlSi₃O₈ | Up to 3.0 |

| Muscovite | KAl₂(AlSi₃O₁₀)(F,OH)₂ | Up to 2.1 |

| Biotite | K(Mg,Fe)₃(AlSi₃O₁₀)(F,OH)₂ | Up to 4.1 |

| Carnallite | KMgCl₃·6H₂O | Up to 0.2 |

Table 2: Rubidium Concentration in Various Brine Sources

| Brine Source | Location | Rubidium Concentration |

| Seawater | Global Average | ~120 µg/L[5] |

| Salar de Atacama Brine | Chile | Varies, can be significant[2] |

| Caidam Basin Brine | China | Varies, can be significant[2] |

| Geothermal Brines | Various | 150 µg/L to several mg/L[5] |

| Don Juan Pond | McMurdo Dry Valleys | High, exact values vary |

| East Lake Bonney (35m depth) | McMurdo Dry Valleys | 294 µg/L[6] |

| Mono Lake | Great Basin, USA | 1.63 x 10³ µg/L[6] |

| Deadmoose Lake | Saskatchewan, Canada | 20.2 µg/L[6] |

Sources and Production of this compound

This compound is not found in nature and is a manufactured product. It is a key intermediate in the production of other rubidium salts and rubidium metal. The primary route to this compound involves the processing of rubidium-rich minerals, particularly lepidolite, as a byproduct of lithium extraction.[7]

A historical and significant source of rubidium was a byproduct of potassium production called "Alkarb," a mixture of alkali metal carbonates containing approximately 20-25% this compound.[2] Modern industrial production often involves the direct reduction of mixed carbonates derived from lepidolite purification, followed by fractional distillation.[7] Another key method for producing commercially pure this compound is the ferrocyanide process.[2]

Experimental Protocols for Rubidium Extraction and Carbonate Synthesis

The following sections detail methodologies for the extraction of rubidium from its primary sources and its subsequent conversion to this compound.

Extraction of Rubidium from Lepidolite Slag via Sulfuric Acid Leaching

This protocol is based on the research for extracting rubidium from the waste material (slag) generated during lithium production from lepidolite.[4]

Objective: To leach rubidium from lepidolite slag using sulfuric acid.

Materials:

-

Lepidolite slag (dried and milled)

-

Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 1-5 mol/L)

-

Deionized water

-

Conical flasks

-

Constant-temperature magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation: Dry the lepidolite slag at 105°C for 8 hours and then mill it to a fine powder using a planetary ball mill.

-

Leaching:

-

Place a known mass of the dried lepidolite slag (e.g., 6 g) into a conical flask.

-

Add a specific volume of sulfuric acid solution to achieve a desired liquid-to-solid ratio (e.g., 2-10 mL/g).

-

Place the flask on a constant-temperature magnetic stirrer and set the desired temperature (e.g., 25-85°C) and stirring speed (e.g., 480 r/min).

-

Allow the leaching reaction to proceed for a set duration (e.g., 20-140 minutes).

-

-

Separation:

-

After leaching, filter the mixture to separate the pregnant leach solution (containing dissolved rubidium sulfate) from the solid residue.

-

Wash the residue with deionized water and add the washing solution to the filtrate to ensure maximum recovery.

-

-

Analysis:

-

Dilute the final filtrate to a known volume.

-

Analyze the concentration of rubidium in the solution using appropriate analytical techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS), to determine the leaching efficiency.

-

Optimized Conditions: Research has shown that a rubidium leaching rate of 86.26% can be achieved under the following conditions: a temperature of 85°C, a rotational speed of 480 r/min, a sulfuric acid concentration of 3.53 mol/L, a duration of 91.64 minutes, and a liquid-solid ratio of 5.86.[4]

Sulfuric Acid Leaching of Lepidolite Slag Workflow

Solvent Extraction of Rubidium from Leach Solution

Following the leaching step, solvent extraction is a common method to selectively separate rubidium from other metal ions in the solution. This protocol is a generalized procedure based on the use of specific extractants like tert-butyl-2-methyl-1,3-dioxolane-4-methanol-bis(2-ethylhexyl) phosphate (B84403) (t-BAMBP).[2]

Objective: To selectively extract rubidium ions from an aqueous leach solution into an organic phase.

Materials:

-

Pregnant leach solution containing rubidium

-

Organic extractant (e.g., 0.25 mol/L t-BAMBP in a suitable diluent like kerosene)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 40 g/L) for pH adjustment

-

Separatory funnels

-

Shaker or mixer

Procedure:

-

pH Adjustment: Adjust the pH of the pregnant leach solution to the optimal range for the chosen extractant using NaOH solution.

-

Extraction:

-

In a separatory funnel, combine the pH-adjusted aqueous solution with the organic extractant solution at a specific organic-to-aqueous phase ratio (O/A ratio), for example, 2:1.

-

Shake the mixture vigorously for a predetermined time (e.g., 2 minutes) to ensure thorough mixing and facilitate the transfer of rubidium ions into the organic phase.

-

Allow the phases to separate.

-

-

Separation:

-

Carefully drain the aqueous phase (raffinate), which is now depleted of rubidium.

-

The organic phase, now loaded with rubidium, is collected for the subsequent stripping step.

-

-

Multi-stage Extraction (Optional): To achieve a higher extraction efficiency, a multi-stage counter-current extraction process can be employed.[2]

-

Analysis: Analyze the rubidium concentration in the raffinate to determine the extraction efficiency.

Solvent Extraction of Rubidium Workflow

Synthesis of this compound via the Ferrocyanide Process

The ferrocyanide process is a method for the separation and purification of rubidium, leading to the production of this compound.[2] This process relies on the precipitation of rubidium ferrocyanide.

Objective: To precipitate rubidium as rubidium ferrocyanide and subsequently convert it to this compound.

Materials:

-

Rubidium-containing solution (e.g., from the stripping stage of solvent extraction)

-

A solution of a ferrocyanide salt (e.g., potassium ferrocyanide, K₄[Fe(CN)₆])

-

Reagents for pH adjustment (e.g., hydrochloric acid)

-

Reagents for carbonate conversion (e.g., ammonium (B1175870) carbonate)

-

Filtration apparatus

-

Drying oven

Procedure:

-

Precipitation of Rubidium Ferrocyanide:

-

Adjust the pH of the rubidium-containing solution to an optimal level (e.g., pH 7).

-

Add the ferrocyanide solution to the rubidium solution. The molar ratio of ferrocyanide to rubidium and cesium ions is a critical parameter (e.g., a [Fe(CN)₆]⁴⁻/(Rb⁺ and Cs⁺) molar ratio of 0.5 has been reported to be effective).[8]

-

Rubidium ferrocyanide will precipitate out of the solution. The reaction is typically carried out at room temperature (25°C).[8]

-

Allow sufficient time for the precipitate to form completely.

-

-

Separation and Washing:

-

Filter the solution to collect the rubidium ferrocyanide precipitate.

-

Wash the precipitate with cold deionized water to remove impurities.

-

-

Conversion to this compound:

-

The exact industrial process for converting the ferrocyanide precipitate to carbonate can vary. One potential laboratory-scale route involves reacting the precipitate with a carbonate source. For instance, treating the rubidium ferrocyanide with ammonium carbonate could lead to the formation of this compound, which is soluble, and a precipitate of iron compounds.

-

-

Purification and Isolation:

-

Filter the solution to remove any solid byproducts.

-

The resulting this compound solution can be concentrated by evaporation.

-

Crystallize the this compound from the concentrated solution.

-

Dry the crystals in an oven to obtain pure this compound.

-

Ferrocyanide Process for this compound Synthesis

Conclusion

The natural occurrence of rubidium is widespread but diffuse, primarily as a trace element in potassium-bearing minerals and in various brines. The commercial production of this compound is intrinsically linked to the processing of lithium and cesium ores, particularly lepidolite. The extraction and purification of rubidium require multi-step chemical processes, including acid leaching, solvent extraction, and precipitation methods like the ferrocyanide process. A thorough understanding of these sources and extraction methodologies is crucial for researchers and industry professionals working with rubidium and its compounds, ensuring a stable supply for its growing applications in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on Impurity Removal from Lepidolite Leaching Solution and the Extraction Process of Rubidium [mdpi.com]

- 3. quantumcriticalmetals.com [quantumcriticalmetals.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. The Industrial Preparation of Rubidium_Chemicalbook [chemicalbook.com]

- 8. RUBIDIUM FERROCYANIDE (14217-07-3) for sale [vulcanchem.com]

A Comprehensive Technical Guide to the Safe Handling of Rubidium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for rubidium carbonate (Rb₂CO₃). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a colorless, crystalline, and hygroscopic solid.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 584-09-8 | [3][4] |

| Molecular Formula | Rb₂CO₃ | [5][6] |

| Molecular Weight | 230.94 g/mol | [5] |

| Appearance | White odorless powder / Colorless monoclinic crystals | [1][2] |

| Melting Point | 837 °C | [2] |

| Solubility | Soluble in water, insoluble in alcohol | [2] |

| Hygroscopicity | Strongly hygroscopic | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is crucial to understand its potential health effects and regulatory classifications.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[3][6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |

Signal Word: Warning or Danger[3][5]

HMIS and NFPA Ratings

These ratings provide a quick assessment of the chemical's hazards.

| Rating System | Health Hazard | Flammability | Reactivity/Instability |

| HMIS | 2 | 0 | 0 |

| NFPA | 2 | 0/1 | 0 |

Toxicological Data

| Route of Exposure | Species | Value | Effects Noted |

| Oral (LD50) | Rat | 2,625 mg/kg | Spastic paralysis, somnolence, convulsions or effect on seizure threshold.[7] |

Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.

Safe Handling Procedures

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood to minimize dust inhalation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4]

-

Avoid Contact: Prevent contact with skin and eyes.[5]

-

Dust Control: Avoid the formation of dust and aerosols. Minimize dust generation and accumulation.[3][5]

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][7] Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]

-

Atmosphere: Store under an inert atmosphere due to its hygroscopic nature.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3][6] Exposure to moist air or water should be avoided.[3]

Emergency Procedures and First Aid

In case of exposure, immediate and appropriate first-aid measures are essential.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[3][4] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[3][5] Rinse mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[3][4] |

Accidental Release and Spill Cleanup

A systematic approach is necessary for cleaning up spills to ensure safety and prevent environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup

This protocol details the steps for managing a small-scale solid this compound spill in a laboratory setting.

Materials:

-

Appropriate Personal Protective Equipment (PPE) (see Section 7.0)

-

Spill containment materials (e.g., dry sand, vermiculite)

-

Plastic dustpan and brush (spark-proof)

-

Sealable, labeled waste disposal container

-

pH indicator strips or paper

-

Dilute acid (e.g., 5% citric acid) for neutralization of any remaining residue if necessary.[9]

-

Water and mopping supplies

Procedure:

-

Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.

-

Don PPE: Put on all required personal protective equipment.

-

Contain Spill: Prevent further spread of the powder. For larger spills, create a dike around the spill with an inert absorbent material.

-

Mechanical Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3][4] Avoid actions that create dust.[3][4][5]

-

Decontaminate Area: After removing the bulk material, wet mop the spill area with water.[9]

-

Final pH Check: Check the pH of the cleaned surface to ensure no alkaline residue remains. If the pH is high, the area can be wiped with a dilute acidic solution (like 5% citric acid) and then re-cleaned with water.[9]

-

Waste Disposal: Dispose of the sealed container with the spilled material and any contaminated cleaning supplies as hazardous waste according to local, state, and federal regulations.[5] Do not let the chemical enter the drains.[4][5]

-

Reporting: Report the incident to the appropriate environmental health and safety (EHS) office.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Type | Recommended Equipment and Practices | Standard |

| Engineering Controls | Ensure adequate ventilation. Showers and eyewash stations should be close to the workstation location. | N/A |

| Eye/Face Protection | Use safety glasses with side-shields or safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved.[3][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended in high-dust environments.[3][5] | NIOSH/MSHA or EN 149/143.[3][5] |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Reactivity: Violent reactions can occur with strong acids.[6]

-

Conditions to Avoid: Avoid moisture, dust formation, and exposure to air.[3][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and rubidium oxides.[4][5]

-

Hazardous Polymerization: No information available; not expected to occur.[3]

References

- 1. echemi.com [echemi.com]

- 2. This compound | Western Minmetals (SC) Corporation [matltech.com]

- 3. fishersci.com [fishersci.com]

- 4. prochemonline.com [prochemonline.com]

- 5. tracesciences.com [tracesciences.com]

- 6. carlroth.com [carlroth.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. ccny.cuny.edu [ccny.cuny.edu]

An In-depth Technical Guide to the Price of Rubidium Carbonate for Research Applications

For Researchers, Scientists, and Drug Development Professionals